

# Application Notes and Protocols for Capso Buffer in Wet Protein Transfer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Capso

Cat. No.: B1225162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Capso** (N-cyclohexyl-3-aminopropanesulfonic acid) buffer for wet protein transfer in Western blotting. This document details the advantages of **Capso** buffer, particularly for the efficient transfer of high molecular weight (HMW) and basic proteins, and provides a detailed protocol for its use.

## Application Notes

**Capso** buffer is an effective alternative to the commonly used Towbin buffer for specific applications in wet protein transfer.<sup>[1]</sup> Its primary advantage lies in its high pH, typically around 11.0, which facilitates the elution of proteins that are difficult to transfer, such as large or basic proteins.<sup>[1][2]</sup> In contrast, Towbin buffer has a pH of approximately 8.3.<sup>[3]</sup>

The alkaline environment provided by **Capso** buffer imparts a greater net negative charge to most proteins, promoting their migration from the polyacrylamide gel to the transfer membrane.<sup>[4]</sup> This is particularly beneficial for HMW proteins (>150 kDa), which can be challenging to transfer efficiently using standard buffer systems. Additionally, for proteins with high isoelectric points (pI), the high pH of **Capso** buffer ensures they carry a sufficient negative charge for effective transfer.

Another key advantage of **Capso** buffer is the absence of glycine, which is a component of Towbin buffer. Glycine can interfere with downstream applications such as N-terminal protein

sequencing. Therefore, when the transferred protein is intended for sequencing, **Capso** buffer is the preferred choice.

While direct quantitative comparisons of transfer efficiency are not extensively available in peer-reviewed literature, qualitative assessments consistently recommend **Capso** buffer for challenging transfers. Visual inspection of transfer efficiency can be performed by staining the membrane with Ponceau S after transfer and staining the gel with Coomassie Brilliant Blue to visualize any remaining protein.

## Data Presentation

The following table summarizes the key characteristics and recommended applications of **Capso** buffer in comparison to the standard Towbin buffer for wet protein transfer.

Feature	Capso Buffer	Towbin Buffer
Typical pH	11.0	8.3
Composition	10 mM CAPS, 10% Methanol	25 mM Tris, 192 mM Glycine, 20% Methanol
Primary Advantage	High pH facilitates the transfer of HMW and basic proteins; Glycine-free, making it compatible with N-terminal sequencing.	Well-established and widely used for a broad range of proteins.
Optimal For	High molecular weight proteins (>150 kDa), Basic proteins (high pI), Proteins intended for N-terminal sequencing.	Routine transfer of a wide range of protein sizes.
Methanol Concentration	Typically 10%, can be reduced or omitted for very large proteins to improve transfer efficiency.	Typically 20%, can be adjusted based on protein size.
SDS Addition	Can be added (up to 0.1%) to improve elution of HMW proteins, though it may reduce binding to nitrocellulose membranes.	Can be added (up to 0.1%) to aid in the transfer of larger proteins.

## Experimental Protocols

This section provides a detailed methodology for performing wet protein transfer using **Capso** buffer, specifically optimized for high molecular weight proteins.

## Reagent Preparation

10x **Capso** Buffer Stock Solution (1 L, pH 11.0)

- CAPS (N-cyclohexyl-3-aminopropanesulfonic acid): 22.13 g

- Deionized Water: to 800 mL
- NaOH (10 M): to adjust pH
- Deionized Water: to a final volume of 1 L

Instructions:

- Dissolve 22.13 g of CAPS in 800 mL of deionized water.
- Adjust the pH to 11.0 with 10 M NaOH.
- Bring the final volume to 1 L with deionized water.
- Store at 4°C.

1x **Capso** Transfer Buffer (1 L)

- 10x **Capso** Buffer Stock Solution: 100 mL
- Methanol: 100 mL
- Deionized Water: 800 mL

Instructions:

- Combine 100 mL of 10x **Capso** Buffer Stock Solution with 800 mL of deionized water.
- Add 100 mL of methanol.
- Mix well and cool to 4°C before use. Note: For proteins >200 kDa, reducing the methanol concentration to 5% or omitting it entirely may improve transfer efficiency.

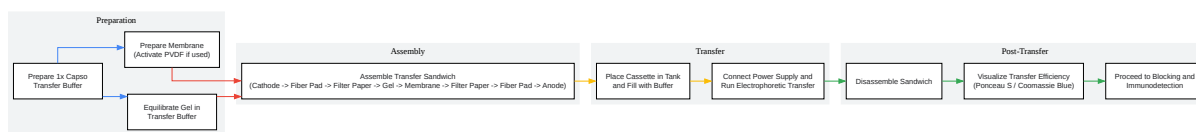
## Wet Transfer Protocol

- Gel Equilibration: After SDS-PAGE, carefully remove the gel and equilibrate it in 1x **Capso** Transfer Buffer for 10-15 minutes with gentle agitation. This step helps to remove electrophoresis buffer salts.

- Membrane Preparation:
  - Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane to the dimensions of the gel.
  - If using PVDF, activate the membrane by immersing it in 100% methanol for 15-30 seconds.
  - Briefly rinse the activated PVDF membrane in deionized water.
  - Equilibrate the membrane (both PVDF and nitrocellulose) in 1x **Capso** Transfer Buffer for at least 5 minutes.
- Assemble the Transfer Sandwich:
  - Place the transfer cassette with the black side (cathode) down.
  - Place a pre-soaked fiber pad on the cathode plate.
  - Place two pieces of pre-soaked filter paper on top of the fiber pad.
  - Carefully place the equilibrated gel on the filter paper.
  - Place the equilibrated membrane on top of the gel. Ensure no air bubbles are trapped between the gel and the membrane by gently rolling a clean pipette or a roller over the surface.
  - Place two pieces of pre-soaked filter paper on top of the membrane.
  - Place a pre-soaked fiber pad on top of the filter paper.
  - Close the transfer cassette firmly, ensuring the sandwich is held securely.
- Electrophoretic Transfer:
  - Place the transfer cassette into the transfer tank, ensuring the black side of the cassette is facing the black electrode (cathode) and the clear side is facing the red electrode (anode).

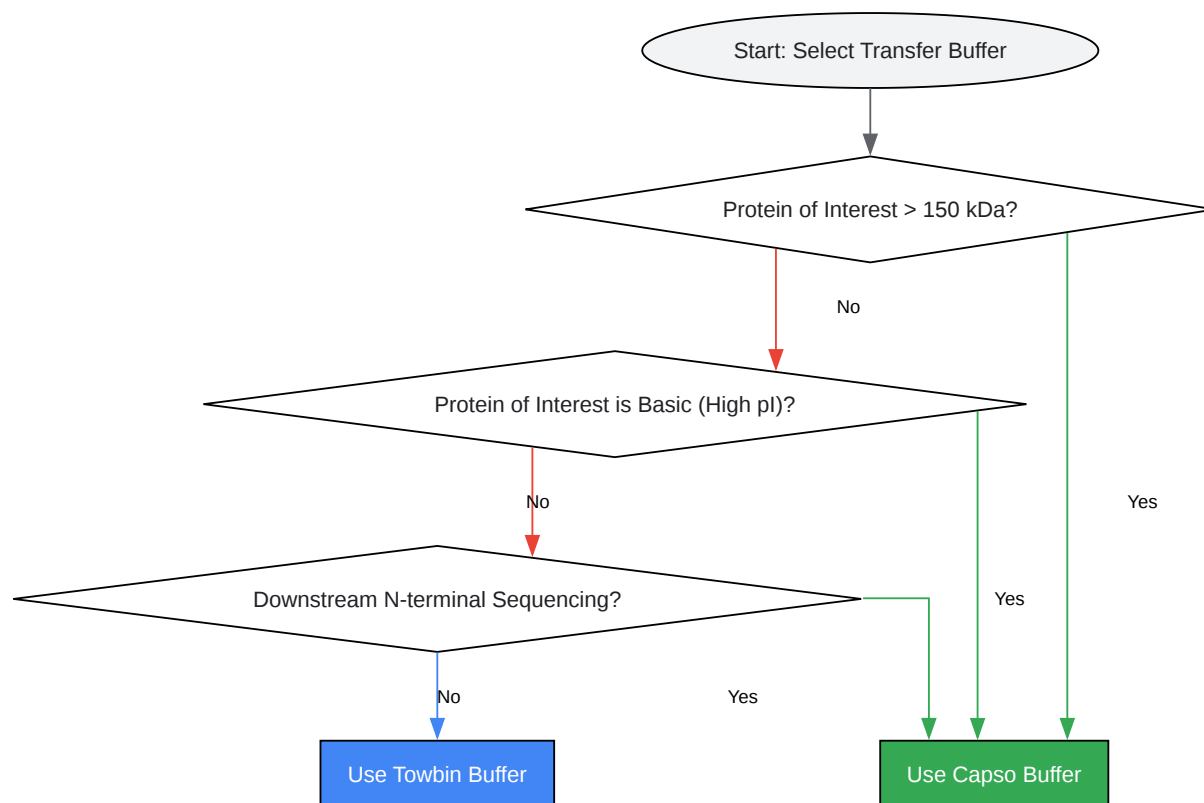
- Fill the tank with cold 1x **Capso** Transfer Buffer.
- For high molecular weight proteins, it is recommended to perform the transfer in a cold room or with an ice pack in the transfer tank to dissipate heat.
- Connect the power supply and perform the transfer. Recommended conditions for HMW proteins are overnight at a constant low voltage (e.g., 20-30 V) or for 2-4 hours at a constant current (e.g., 200-250 mA). Optimal transfer time and voltage/current should be determined empirically.
- Post-Transfer:
  - After the transfer is complete, turn off the power supply and disassemble the transfer sandwich.
  - Rinse the membrane briefly in deionized water or TBST.
  - To visualize the transferred proteins and assess transfer efficiency, the membrane can be stained with Ponceau S.
  - The gel can be stained with Coomassie Brilliant Blue to check for any residual protein.
  - The membrane is now ready for blocking and immunodetection.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for Wet Protein Transfer using **Capso** Buffer.



[Click to download full resolution via product page](#)

Caption: Decision Tree for Transfer Buffer Selection.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. licorbio.com [licorbio.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Capso Buffer in Wet Protein Transfer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225162#capso-buffer-in-wet-protein-transfer]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)